
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium is not fully understood. However, studies have shown that this compound induces cell apoptosis by activating the caspase-3 pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has various biochemical and physiological effects. Some of these effects include:
1. Induction of cell apoptosis: This compound induces cell apoptosis in various cancer cell lines.
2. Inhibition of cell proliferation: This compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase.
3. Antimicrobial activity: This compound has potent antibacterial and antifungal activity against various microbial strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. Potent anticancer activity: This compound has potent anticancer activity against various cancer cell lines.
2. Antimicrobial activity: This compound has potent antibacterial and antifungal activity against various microbial strains.
3. Neuroprotective effects: This compound has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Limitations:
1. Limited availability: This compound is not readily available and requires specialized synthesis methods.
2. Limited toxicity data: Limited toxicity data is available for this compound, making it difficult to assess its safety profile.
3. Limited bioavailability: This compound has limited bioavailability, which may limit its potential therapeutic applications.
Orientations Futures
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has several potential future directions. Some of these include:
1. Development of novel anticancer therapies: This compound has potent anticancer activity and may be developed into novel anticancer therapies.
2. Development of novel antimicrobial agents: This compound has potent antibacterial and antifungal activity and may be developed into novel antimicrobial agents.
3. Development of novel neuroprotective agents: This compound has neuroprotective effects and may be developed into novel neuroprotective agents.
4. Investigation of its potential in other scientific research fields: This compound may have potential applications in other scientific research fields, such as inflammation and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with benzyl chloride and propylene oxide in the presence of a base catalyst. The reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has shown promising results include:
1. Anticancer Research: Studies have shown that 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has potent anticancer activity against various cancer cell lines. This compound induces cell apoptosis and inhibits cell proliferation, making it a potential candidate for cancer therapy.
2. Antimicrobial Research: This compound has also shown promising results in antimicrobial research. Studies have shown that 1-(Propoxymethyl)-3-benzyl-3H-benzimidazol-1-ium has potent antibacterial and antifungal activity against various microbial strains.
3. Neuroprotective Research: Studies have shown that this compound has neuroprotective effects and can protect neurons from oxidative stress-induced damage. This makes it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H21N2O+ |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-benzyl-3-(propoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C18H21N2O/c1-2-12-21-15-20-14-19(13-16-8-4-3-5-9-16)17-10-6-7-11-18(17)20/h3-11,14H,2,12-13,15H2,1H3/q+1 |
Clé InChI |
FGWGVGSAXDQIMT-UHFFFAOYSA-N |
SMILES |
CCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canonique |
CCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
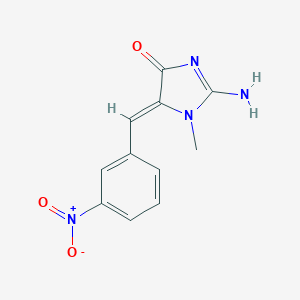

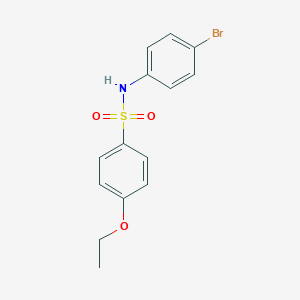
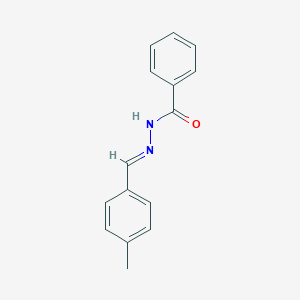
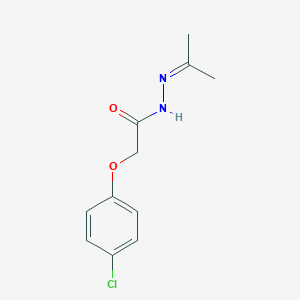
![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)
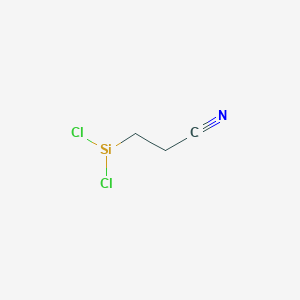
![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)